molecular formula C14H22FN5 B11740258 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740258
M. Wt: 279.36 g/mol
InChI Key: VHNJXUJZHZYRFM-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, and connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reaction: The two pyrazole rings are then coupled via a methylene bridge using formaldehyde or other methylene donors in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings or the substituents, potentially leading to the formation of hydropyrazoles or dehalogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
  • {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-ethyl)-1H-pyrazol-4-yl]methyl})amine
  • {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Uniqueness

The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern and the presence of both fluoroethyl and methylpropyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C14H22FN5/c1-12(2)10-19-11-13(8-18-19)7-16-9-14-3-5-17-20(14)6-4-15/h3,5,8,11-12,16H,4,6-7,9-10H2,1-2H3

InChI Key

VHNJXUJZHZYRFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=NN2CCF

Origin of Product

United States

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